molecular formula C6H9Cl2NSi B1599032 Butanenitrile, 4-(dichloromethylsilyl)-2-methyl- CAS No. 71550-62-4

Butanenitrile, 4-(dichloromethylsilyl)-2-methyl-

Cat. No. B1599032
CAS RN: 71550-62-4
M. Wt: 194.13 g/mol
InChI Key: WFQUPAAZBANAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyronitrile, also known as butanenitrile or propyl cyanide, is a nitrile with the formula C3H7CN . This colorless liquid is miscible with most polar organic solvents .


Synthesis Analysis

Butyronitrile is prepared industrially by the ammoxidation of n-butanol: C3H7CH2OH + NH3 + O2 → C3H7CN + 3 H2O .


Molecular Structure Analysis

The molecular formula of Butyronitrile is C4H7N . It has a molar mass of 69.107 g·mol−1 .


Chemical Reactions Analysis

Butyronitrile is mainly used as a precursor to the poultry drug amprolium . It also has recognized use in the synthesis of Etifelmine .


Physical And Chemical Properties Analysis

Butyronitrile has a sharp and suffocating odor . It has a density of 794 mg mL−1, a melting point of −111.90 °C, and a boiling point of 117.6 °C . It is soluble in water at 0.033 g/100 mL and is soluble in benzene. It is miscible in alcohol, ether, and dimethylformamide .

Scientific Research Applications

Biotechnological Production of Chemicals

The biosynthesis of chemicals such as 1,2,4-butanetriol (BT), which shares structural similarities to the target compound due to the presence of a butane backbone, showcases the potential of utilizing microbial pathways for producing valuable chemical precursors from renewable resources. For example, engineered strains of Escherichia coli have been developed for the direct production of BT from glucose and xylose, demonstrating the viability of microbial synthesis for producing bulk chemicals from biomass (Li et al., 2014; Niu et al., 2003).

Catalysis and Synthesis

Research in the field of catalysis, particularly involving imidazole-based ionic liquids, suggests the utility of such compounds in facilitating various chemical reactions, including Knoevenagel condensations and the synthesis of pyran derivatives. These findings hint at the versatility of chemically modified butane derivatives in catalyzing diverse synthetic pathways, potentially including those relevant to butanenitrile, 4-(dichloromethylsilyl)-2-methyl- (Sharifi et al., 2019).

Material Science and Coordination Chemistry

The study of coordination polymers involving zinc-based structures with flexible ligands, such as butane-1,4-diyl derivatives, illustrates the role of butane backbones in constructing novel materials with potentially useful properties for applications in catalysis, separation, and electronic devices. This underscores the relevance of modifying butane derivatives for creating functional materials with tailored properties (Nobakht et al., 2014).

Safety And Hazards

Butyronitrile is labeled as dangerous according to GHS labeling. It has hazard statements H225, H301, H311, H331 and precautionary statements P210, P261, P280, P301+P310, P311 . The lethal dose or concentration (LD, LC) is 50 mg kg−1 (oral, rat) .

Future Directions

Butyronitrile has been detected in the Large Molecule Heimat in Sagittarius B2 cloud along with other complex organic molecules . This suggests that it may have potential applications in the field of astrochemistry.

properties

IUPAC Name

4-[dichloro(methyl)silyl]-2-methylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Cl2NSi/c1-6(5-9)3-4-10(2,7)8/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEHRYVMJYAQEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC[Si](C)(Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60992098
Record name 4-[Dichloro(methyl)silyl]-2-methylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60992098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanenitrile, 4-(dichloromethylsilyl)-2-methyl-

CAS RN

71550-62-4
Record name 4-(Dichloromethylsilyl)-2-methylbutanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71550-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanenitrile, 4-(dichloromethylsilyl)-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-[Dichloro(methyl)silyl]-2-methylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60992098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butanenitrile, 4-(dichloromethylsilyl)-2-methyl-
Reactant of Route 2
Butanenitrile, 4-(dichloromethylsilyl)-2-methyl-
Reactant of Route 3
Butanenitrile, 4-(dichloromethylsilyl)-2-methyl-
Reactant of Route 4
Butanenitrile, 4-(dichloromethylsilyl)-2-methyl-
Reactant of Route 5
Butanenitrile, 4-(dichloromethylsilyl)-2-methyl-
Reactant of Route 6
Butanenitrile, 4-(dichloromethylsilyl)-2-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.